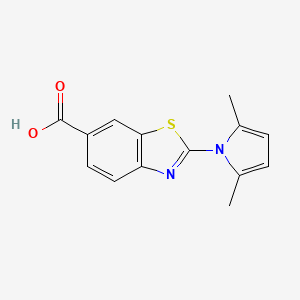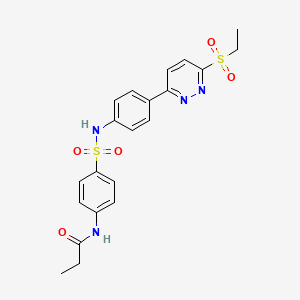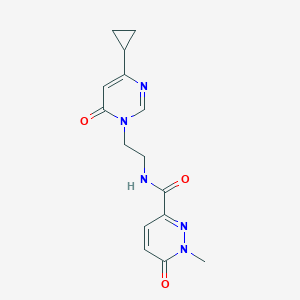
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is an intricate compound often examined in scientific research due to its diverse applications. This molecule, featuring multiple nitrogen and oxygen atoms, showcases complex reactivity and synthetic versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves multi-step reactions starting from basic pyridazine and pyrimidine derivatives. A typical synthetic route might involve:
Formation of the pyrimidine nucleus: : Using starting materials like 4-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde.
Attachment of the ethyl linker: : Through nucleophilic substitution or addition reactions, introducing the 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl group.
Formation of the dihydropyridazine ring: : Via cyclization reactions involving appropriate reactants and catalysts.
Final acylation step: : Introducing the carboxamide group.
Industrial Production Methods
While industrial production would involve scaling up the aforementioned synthetic steps, additional considerations include optimizing reaction conditions for yield and purity, efficient use of solvents and reagents, and ensuring reaction scalability. Continuous flow chemistry might be employed for efficient large-scale production.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : Can involve the pyridazine or pyrimidine rings.
Reduction: : Typically focused on the ketone groups present in the structure.
Substitution: : Various substituents can be introduced onto the rings or side chains.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: : Using halogenated compounds or organometallic reagents under specific conditions.
Major Products
The resultant products depend heavily on the specific reactions and conditions employed, but typically involve modified derivatives of the original compound, with altered functional groups.
科学研究应用
In Chemistry
Used as a starting material for the synthesis of more complex molecules.
Acts as a building block for heterocyclic compounds.
In Biology
Investigated for its potential interactions with various biomolecules.
Explored in the development of bioactive compounds or drug candidates.
In Medicine
Potential use in the development of therapeutic agents.
Studied for its effects on specific biological pathways or targets.
In Industry
Utilized in material science for the development of novel materials with specific properties.
作用机制
The compound's mechanism of action can be attributed to its interactions with molecular targets, particularly enzymes and receptors. The presence of multiple nitrogen and oxygen atoms facilitates hydrogen bonding and other interactions, influencing its activity. The molecular targets often involve enzymatic sites or receptors where the compound can act as an inhibitor or modulator.
相似化合物的比较
Compared to other pyrimidine and pyridazine derivatives, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
N-(2-(4-chloropyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
N-(2-(4-ethylpyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
These compounds share similar core structures but differ in their substituents, affecting their chemical behavior and applications.
So, there you go—a deep dive into the fascinating world of this compound. Fascinating stuff!
属性
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-19-13(21)5-4-11(18-19)15(23)16-6-7-20-9-17-12(8-14(20)22)10-2-3-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWSRRJZFQCLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCN2C=NC(=CC2=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2911324.png)
![(2E)-1-{5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2911327.png)
![Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate](/img/structure/B2911328.png)
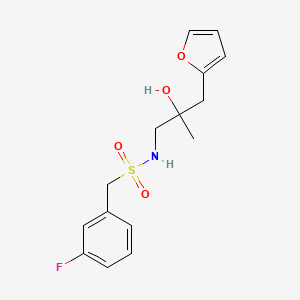
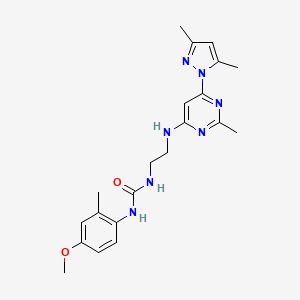
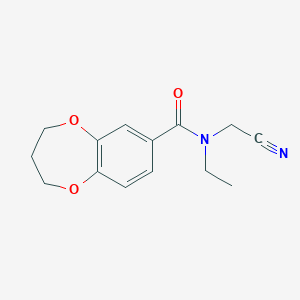
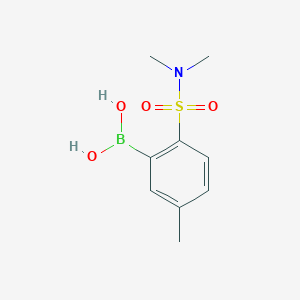
![2-[(E)-2-(furan-2-yl)ethenyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2911340.png)
![9-(2-methoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2911341.png)
![N-Methyl-N-[2-oxo-2-(4-propan-2-ylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2911342.png)

![(R)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2911344.png)
